![molecular formula C13H18N2 B564369 N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine CAS No. 1076199-37-5](/img/structure/B564369.png)

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

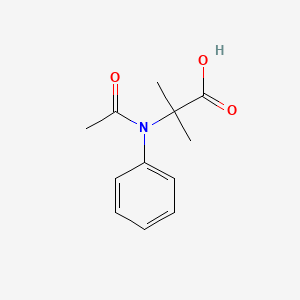

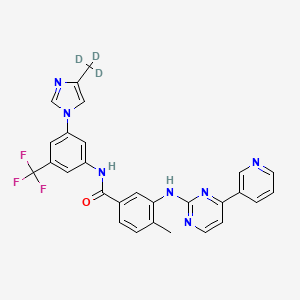

“N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . The presence of the pyridine ring suggests that this compound might have some biological activity .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving amines and acyl halides . The presence of the pyridine ring suggests that it might be synthesized through a process similar to the Chichibabin pyridine synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a but-3-yn-1-yl group, and a propan-2-yl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring and the amine group . Pyridine is known to undergo electrophilic substitution reactions . The amine group could potentially undergo reactions such as acylation or alkylation .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Detection Methods

The analytical detection and quantification of heterocyclic aromatic amines, like N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine, have significant implications in understanding their biological effects and exposures. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for sensitive qualitative and quantitative analysis of these compounds in various matrices, including food products and biological samples. These analytical methods facilitate the study of the compound's bioactivation and detoxification products, crucial for assessing its carcinogenic potential and inter-individual exposures (Teunissen et al., 2010).

Organic Synthesis and Catalysis

The compound has relevance in the field of organic synthesis, particularly in the formation of metal complexes and the design of catalysts for asymmetric catalysis. Heterocyclic N-oxide derivatives, including pyridine-based compounds, play a crucial role as versatile synthetic intermediates due to their biological importance and diverse functionalities. Their applications extend to medicinal chemistry, where they are used to synthesize compounds with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Biological Activities and Potential Applications

The chemical structure of N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine suggests its utility in studying biological activities, such as interactions with DNA or proteins. Although specific studies on this compound's biological activities were not directly identified, related research highlights the importance of heterocyclic compounds in drug development and biological investigations. For instance, the study of heterocyclic aromatic amines and their metabolites provides insights into their carcinogenicity, DNA adduct formation, and potential health risks, underscoring the need for analytical methods to assess exposure levels and biological effects (Snyderwine, 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARYOSPPJCHJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N(C)CCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676120 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

CAS RN |

1076199-37-5 |

Source

|

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)